4-(3-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide
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Overview
Description
4-(3-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Thioether Formation: The triazole ring can be functionalized with a thioether group using thiol reagents under suitable conditions.
Acrylamide Formation: The acrylamide moiety can be introduced through an amide coupling reaction using acrylamide derivatives.
Final Coupling: The final product can be obtained by coupling the intermediate with 4-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound may bind to the active site of an enzyme, blocking substrate access, or it may interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzoic acid
- 4-(3-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzylamine
Uniqueness
The uniqueness of 4-(3-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acrylamido)benzamide lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
477331-52-5 |
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Molecular Formula |
C25H20ClN5O2S |
Molecular Weight |
490.0 g/mol |
IUPAC Name |
4-[[(E)-3-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]prop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C25H20ClN5O2S/c1-16-2-12-21(13-3-16)31-24(18-4-8-19(26)9-5-18)29-30-25(31)34-15-14-22(32)28-20-10-6-17(7-11-20)23(27)33/h2-15H,1H3,(H2,27,33)(H,28,32)/b15-14+ |
InChI Key |
VWLNTVZXEQKLLW-CCEZHUSRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2S/C=C/C(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SC=CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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